7-Bromo-1,4-dithiaspiro[4.4]non-6-ene 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene
Brand Name: Vulcanchem
CAS No.: 81770-77-6
VCID: VC19313782
InChI: InChI=1S/C7H9BrS2/c8-6-1-2-7(5-6)9-3-4-10-7/h5H,1-4H2
SMILES:
Molecular Formula: C7H9BrS2
Molecular Weight: 237.2 g/mol

7-Bromo-1,4-dithiaspiro[4.4]non-6-ene

CAS No.: 81770-77-6

Cat. No.: VC19313782

Molecular Formula: C7H9BrS2

Molecular Weight: 237.2 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1,4-dithiaspiro[4.4]non-6-ene - 81770-77-6

Specification

CAS No. 81770-77-6
Molecular Formula C7H9BrS2
Molecular Weight 237.2 g/mol
IUPAC Name 8-bromo-1,4-dithiaspiro[4.4]non-8-ene
Standard InChI InChI=1S/C7H9BrS2/c8-6-1-2-7(5-6)9-3-4-10-7/h5H,1-4H2
Standard InChI Key WBTGXODTGXEVSS-UHFFFAOYSA-N
Canonical SMILES C1CC2(C=C1Br)SCCS2

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a spirocyclic framework where two four-membered rings share a single atom (spiro carbon), creating a rigid, three-dimensional geometry. The 1,4-dithia configuration positions sulfur atoms at the 1 and 4 positions of one ring, while the bromine atom occupies the 7th position of the adjacent ring. This arrangement imposes significant steric constraints and electronic effects, influencing both reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H9BrS2\text{C}_7\text{H}_9\text{BrS}_2
Molecular Weight237.2 g/mol
CAS Number81770-77-06
Sulfur Content27.1% (by mass)
Bromine Content33.7% (by mass)

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene typically involves sequential reactions, including cyclization, halogenation, and functional group transformations. While specific protocols are proprietary, analogous spirocyclic compounds are synthesized via intramolecular nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions . For example, bromination of a preformed dithiaspiro intermediate using N\text{N}-bromosuccinimide (NBS) under controlled conditions may introduce the bromine substituent .

Critical Reaction Parameters

  • Temperature: Optimal yields are achieved between 60–80°C, balancing reaction kinetics and side-product formation.

  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while dichloromethane (DCM) is preferred for halogenation steps.

  • Catalysts: Palladium complexes (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) may facilitate spirocyclization, though their use remains underexplored for this specific compound .

Chemical Reactivity and Functionalization

Bromine-Directed Reactivity

The electron-withdrawing bromine atom activates the adjacent carbon toward nucleophilic substitution (SN2\text{S}_\text{N}2) reactions. For instance, treatment with sodium methoxide replaces bromine with a methoxy group, yielding 7-methoxy derivatives. This reactivity is pivotal for diversifying the compound’s functional groups.

Sulfur-Mediated Transformations

The sulfur atoms participate in redox reactions, forming disulfide bridges or coordinating with metal ions. Under oxidative conditions (e.g., H2O2\text{H}_2\text{O}_2), thioether groups may oxidize to sulfoxides or sulfones, altering the compound’s polarity and biological activity.

Table 2: Representative Reactions

Reaction TypeReagentsProduct
Nucleophilic SubstitutionNaOCH3\text{NaOCH}_37-Methoxy-dithiaspiro derivative
OxidationH2O2\text{H}_2\text{O}_2, AcOH\text{AcOH}Sulfoxide or sulfone analogs
Metal CoordinationFeCl3\text{FeCl}_3Iron-thioether complexes

Materials Science Prospects

Coordination Polymers

The sulfur atoms can act as ligands for transition metals, enabling the design of metal-organic frameworks (MOFs) with applications in gas storage or catalysis. Preliminary studies on similar dithia compounds show enhanced thermal stability (decomposition temperatures >300°C).

Conductive Materials

Sulfur-rich spirocycles may facilitate charge transfer in organic semiconductors. Theoretical models predict a bandgap of ~2.5 eV for C7H9BrS2\text{C}_7\text{H}_9\text{BrS}_2, comparable to thiophene-based polymers.

Comparative Analysis with Analogous Compounds

6-Bromo-1,4-dioxaspiro[4.4]nonane

Replacing sulfur with oxygen (dioxaspiro analog) reduces molecular weight (207.07 g/mol) and alters reactivity. The dioxa variant shows lower thermal stability and diminished metal-coordination capacity, underscoring sulfur’s critical role .

Table 3: Dithia vs. Dioxaspiro Comparison

PropertyDithiaspiro CompoundDioxaspiro Compound
Molecular Weight237.2 g/mol207.07 g/mol
Sulfur/Oxygen Content27.1% S15.5% O
Thermal Stability>300°C~200°C

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with biological targets (e.g., kinases, DNA) requires advanced techniques like X-ray crystallography and molecular docking simulations .

Synthetic Methodology

Developing enantioselective routes to access chiral spirocenters could expand utility in asymmetric catalysis. Pd-catalyzed C–H activation represents an underexplored avenue .

Toxicity Profiling

Comprehensive in vivo studies are needed to assess hepatotoxicity and neurotoxicity, particularly given bromine’s potential bioaccumulation.

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